

Hdac3-IN-5: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Hdac3-IN-5*

Cat. No.: *B15564817*

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac3-IN-5, also identified as compound 9c in primary literature, is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3). Its discovery marks a significant advancement in the development of targeted epigenetic modulators. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological characterization of **Hdac3-IN-5**, tailored for professionals in the fields of research, science, and drug development. The information compiled herein is based on the pivotal study by Liu et al. (2024) titled, "Design, synthesis, and biological activity evaluation of novel HDAC3 selective inhibitors for combination with Venetoclax against acute myeloid leukemia," and other relevant scientific resources.

Discovery and Rationale

Hdac3-IN-5 was developed through a rational drug design approach aimed at improving the isoform selectivity of a previously identified parent compound, 13a, which exhibited potent inhibitory activity against HDAC1, 2, and 3. The primary goal was to enhance selectivity for HDAC3, an important therapeutic target implicated in various pathologies, including acute myeloid leukemia (AML). By optimizing the chemical structure of the parent compound, researchers successfully engineered **Hdac3-IN-5** with significantly improved selectivity for HDAC3 over other Class I HDAC isoforms.

Quantitative Data Summary

The inhibitory activity of **Hdac3-IN-5** against Class I HDAC enzymes and its anti-proliferative effects on various cancer cell lines are summarized in the tables below.

Table 1: In Vitro HDAC Inhibitory Activity of **Hdac3-IN-5**

Compound	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	Selectivity (HDAC1/HDAC 3)
Hdac3-IN-5 (9c)	298.2	1629	4.2	71-fold

Data sourced from Liu et al. (2024).[1]

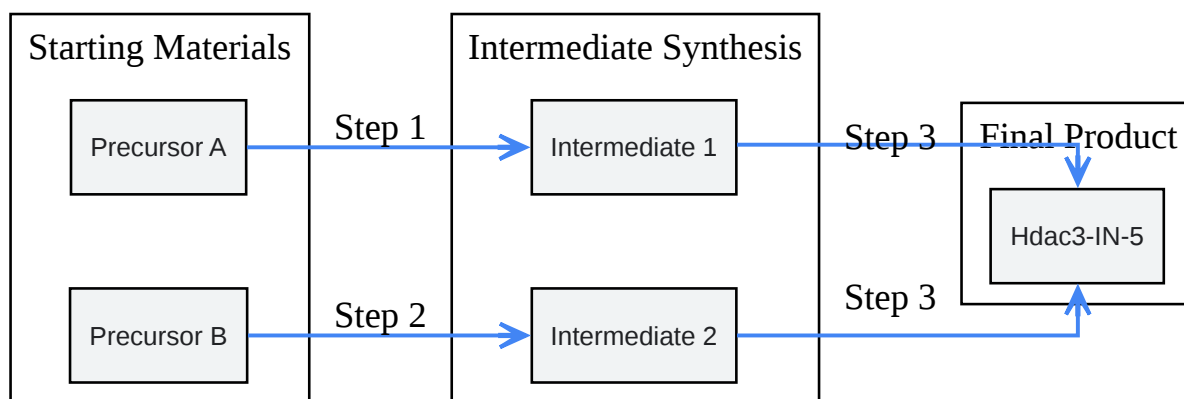
Table 2: Anti-proliferative Activity of **Hdac3-IN-5**

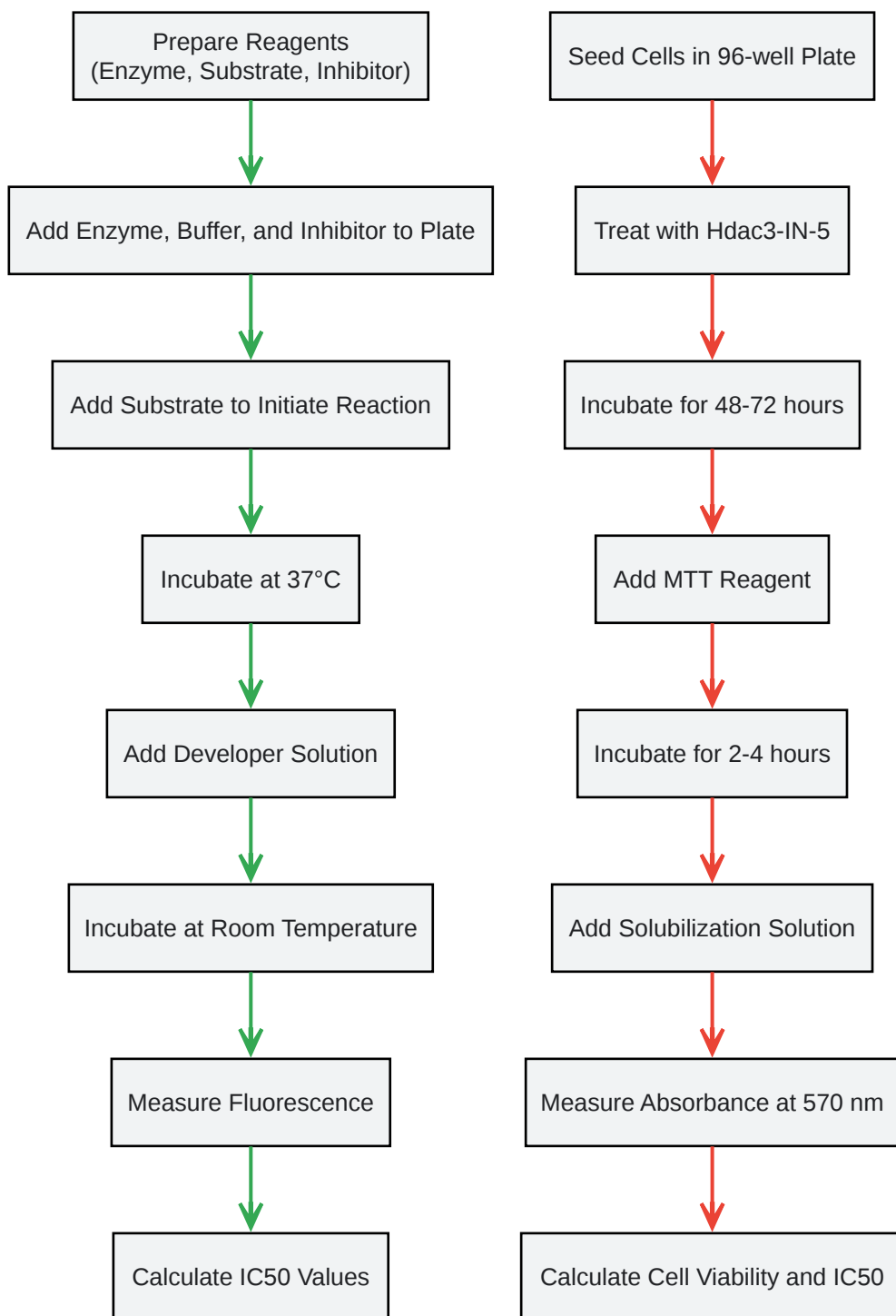
Cell Line	Cell Type	IC50 (nM)
MV4-11	Human B-myelomonocytic leukemia	315
JeKo-1	Mantle cell lymphoma	484
K562	Chronic myelogenous leukemia	383

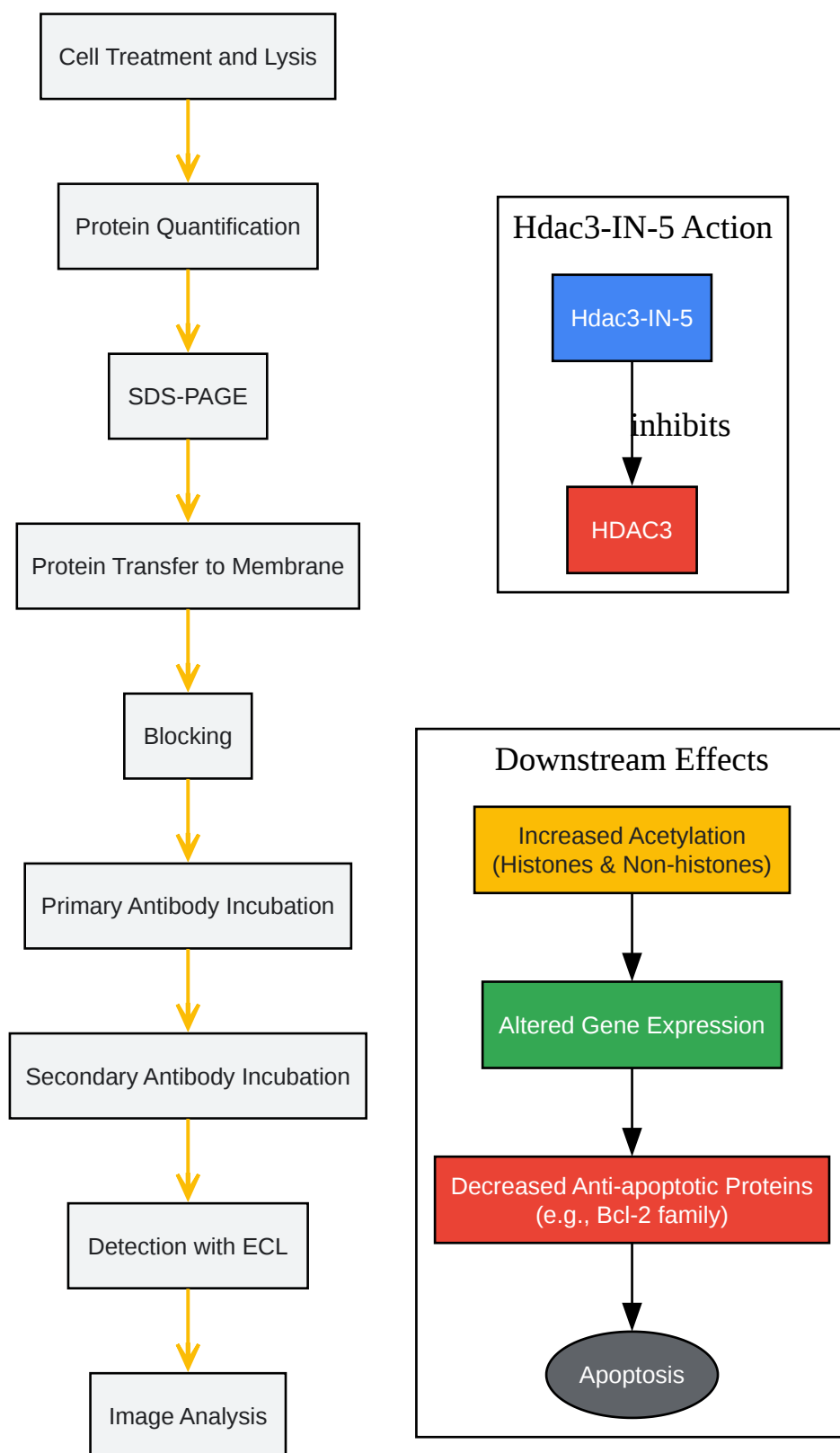
Data sourced from publicly available databases and confirmed by Liu et al. (2024).

Synthesis Pathway

The synthesis of **Hdac3-IN-5** involves a multi-step chemical process. The following diagram illustrates the general synthetic route. Detailed experimental conditions, including reagents, solvents, reaction times, and purification methods, are critical for successful synthesis and are typically found in the supplementary information of the primary research article.







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References

- 1. researchgate.net [researchgate.net]
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